2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-8-10-16(11-9-15)20-23-13-17(12-22)21(27)25(20)14-19(26)24(2)18-6-4-3-5-7-18/h3-11,13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXBBDQGJAERFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N(C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN).
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with N-methyl-N-phenylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine or reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the cyano or p-tolyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or diazonium salts for aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, potentially leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano and acetamide groups could form hydrogen bonds or other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : N-(5-Chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide (CAS 1251568-44-1)
- Structural Differences : Replaces the N-methyl-N-phenylacetamide group with an N-(5-chloro-2,4-dimethoxyphenyl) substituent.
- Impact :
Compound B : N-Methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide (CAS 952804-39-6)
- Structural Differences: Features a fused pyrazolo-thiazolo-pyrimidine core instead of a pyrimidinone.
- Impact: The sulfur-containing thiazole ring may enhance metabolic stability but reduce aqueous solubility.
Substituent Variations and Pharmacological Implications
Compound C : PBPA (TSPO Ligand from SASNM Proceedings)
- Structural Differences: Contains a benzoxazolone core instead of pyrimidinone.
- Impact: Benzoxazolone’s planar structure may favor interactions with the translocator protein (TSPO), a target in neuroimaging. The bis(pyridin-2-ylmethyl)amino group in PBPA introduces metal-chelating properties, absent in the target compound .
Physicochemical and Pharmacokinetic Properties
*logP and solubility values are estimated based on structural analogs.
Biological Activity
The compound 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, emphasizing its therapeutic potential and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : A condensation reaction between a β-diketone and a guanidine derivative.
- Introduction of the Cyano Group : Via nucleophilic substitution using cyanating agents.
- Attachment of the p-Tolyl Group : Through Friedel-Crafts alkylation using p-tolyl chloride and a Lewis acid catalyst.
These synthetic routes contribute to the unique structural properties that may enhance its biological activity .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the low micromolar range against human tumor cell lines, suggesting potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Related pyrimidine derivatives have shown promising results against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) lower than established antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
A preliminary structure-activity relationship analysis indicates that modifications in the side chains significantly influence biological activity. For example, substituents on the phenyl ring or variations in the acetamide moiety can enhance binding affinity to biological targets or improve solubility .
Case Studies
- Cytotoxicity Against Tumor Cell Lines :
- Antibacterial Evaluation :
Research Findings
Recent investigations into similar compounds have revealed:
- Anti-inflammatory Activity : Some derivatives have shown potent anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses .
- Docking Studies : Computational studies suggest that these compounds can effectively bind to specific targets within enzymes, providing insights into their mechanism of action and potential therapeutic applications .
Q & A
Q. Methodological Answer :
NMR Spectroscopy : Use , , and 2D NMR (HSQC, HMBC) to confirm substituent positions and stereochemistry. The p-tolyl methyl protons should appear as a singlet (~δ 2.3 ppm), while the N-methyl group resonates at δ 3.0–3.2 ppm .
Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% MeCN/HO, 0.1% TFA) with UV detection at 254 nm .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer :
Apply DoE to minimize trials while maximizing yield:
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via a Plackett-Burman design .
Response Surface Modeling : Use a Central Composite Design (CCD) to model non-linear relationships. For example, optimize the coupling reaction by varying EDCI concentration (0.8–1.2 eq) and reaction time (12–24 hr).
Validation : Confirm predicted optimum conditions with triplicate runs. Statistical tools like ANOVA assess significance (p < 0.05) .
Basic: What computational tools predict this compound’s biological activity?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). The pyrimidinone core may act as a hinge-binding motif.
ADMET Prediction : Tools like SwissADME or pkCSM estimate solubility, permeability, and metabolic stability. The compound’s logP (~3.5) suggests moderate blood-brain barrier penetration .
SAR Analysis : Compare with structurally similar compounds in PubChem or ChEMBL to infer activity trends .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Q. Methodological Answer :
Meta-Analysis : Collate data from multiple sources (e.g., IC values against EGFR) and standardize assay conditions (e.g., ATP concentration, cell line).
Experimental Replication : Reproduce conflicting assays with rigorous controls (e.g., same batch of compound, cell passage number).
Mechanistic Studies : Use SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .
Case Example : Discrepancies in kinase inhibition may arise from assay pH differences; test activity at physiological pH (7.4) vs. standard buffer conditions .
Basic: What are the stability profiles of this compound under various storage conditions?
Q. Methodological Answer :
Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
Solution Stability : Assess in DMSO (10 mM) at -20°C vs. 4°C; LC-MS detects hydrolytic cleavage (e.g., acetamide bond) .
Solid-State Stability : Use DSC/TGA to identify phase transitions and hygroscopicity. Store in amber vials with desiccants .
Advanced: How to design a SAR study focusing on the acetamide moiety?
Q. Methodological Answer :
Analog Synthesis : Replace N-methyl-N-phenyl with cyclic amines (e.g., piperidine) or bulky groups (e.g., tert-butyl) to probe steric effects.
Biological Testing : Screen analogs against a panel of targets (e.g., 50 kinases) to identify selectivity trends.
Data Analysis : Use hierarchical clustering or PCA to correlate structural features (e.g., substituent volume) with activity .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
Hazard Assessment : Review SDS for acute toxicity (e.g., LD in rodents) and ecotoxicity data.
PPE : Use nitrile gloves, lab coat, and goggles. Handle in a fume hood due to potential dust formation .
Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
Advanced: How to integrate machine learning for reaction condition prediction?
Q. Methodological Answer :
Dataset Curation : Compile reaction data (e.g., solvent, catalyst, yield) from Reaxys or CAS.
Model Training : Use Random Forest or Neural Networks to predict optimal conditions for novel reactions (e.g., Buchwald-Hartwig amination).
Validation : Compare ML-predicted yields with experimental results. Tools like Chemprop or DeepChem are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
